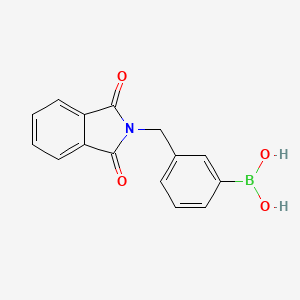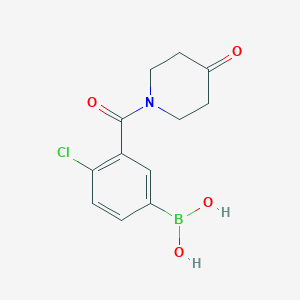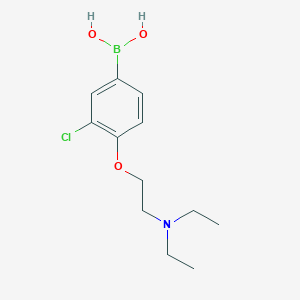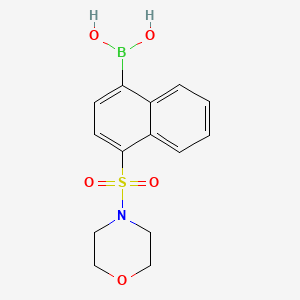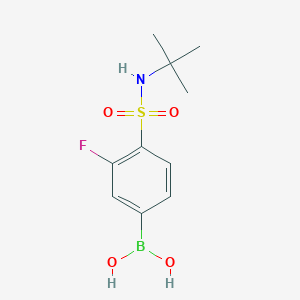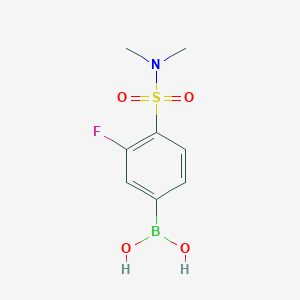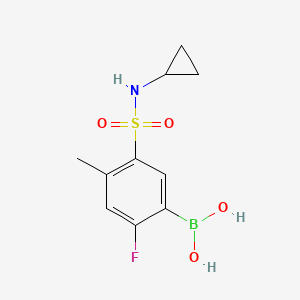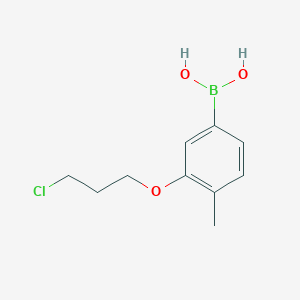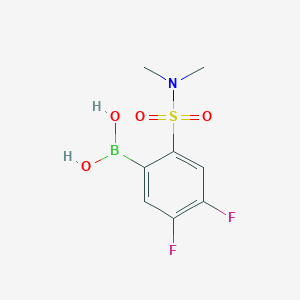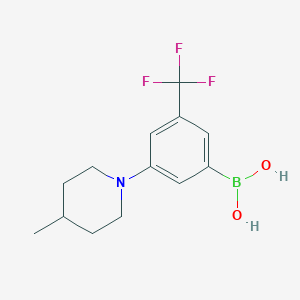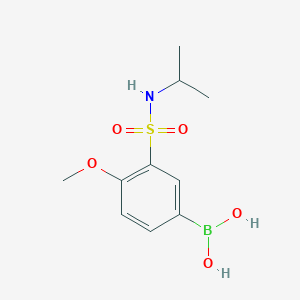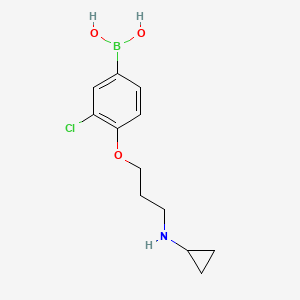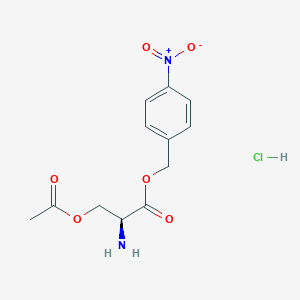
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
説明
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a chemical compound with the CAS Number: 870820-71-6 . It has a molecular weight of 318.71 and its molecular formula is C12H15ClN2O6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a solid compound . Its molecular weight is 318.71 , and its molecular formula is C12H15ClN2O6 .科学的研究の応用
Serine Hydrolase Targets of Organophosphorus Toxicants
Research has shown that acetylcholinesterase (AChE) and several other serine hydrolases could be potential toxicological targets of organophosphorus (OP) compounds, which include certain nitrobenzyl derivatives. The study highlights the diverse functions of serine hydrolases and their unique inhibitory profiles when exposed to OP compounds, emphasizing the importance of understanding these interactions for developing safer pesticides and therapeutic agents (Casida & Quistad, 2005).
Photosensitive Protecting Groups
A review of photosensitive protecting groups, including nitrobenzyl derivatives, showcases their promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl, are crucial for the development of light-sensitive compounds that have potential applications in photon-based electronics and other advanced materials. The versatility and promise of these compounds underscore their significance in innovative scientific research (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
In the context of environmental science, research on the degradation pathways of contaminants, including those involving nitrobenzyl compounds, highlights the role of advanced oxidation processes (AOPs) in mitigating environmental pollution. This study underlines the effectiveness of AOPs in breaking down complex organic compounds, potentially including nitrobenzyl derivatives, into less harmful by-products, thus contributing to cleaner water and air (Qutob et al., 2022).
Safety And Hazards
The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P260, P270, P280, P402 + P404 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and store in a dry place and store in a closed container .
特性
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZHJUOZKFPKHA-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
